Lipophilic Ligand Efficiency Advantage of CHF2 over CF3 in Matched Molecular Pair Analysis
In a matched molecular pair comparison, the difluoromethyl (CHF2) group confers lower lipophilicity than the trifluoromethyl (CF3) group while retaining similar hydrogen-bonding capacity. The target compound (MW 240.21 g/mol) contains a CHF2 group, whereas the commercially available CF3 analogue ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (MW 258.20 g/mol) introduces a higher molecular weight and increased lipophilicity due to the additional fluorine atom. This lipophilic efficiency differential is a well-established design principle: CHF2 is often preferred over CF3 in lead optimization when balancing potency with ADME properties such as metabolic stability and solubility [1]. The target compound therefore provides a more favorable starting point for programs prioritizing lipophilic ligand efficiency (LLE).
| Evidence Dimension | Molecular weight and lipophilicity burden |
|---|---|
| Target Compound Data | MW 240.21 g/mol; CHF2 substituent |
| Comparator Or Baseline | Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate; MW 258.20 g/mol; CF3 substituent |
| Quantified Difference | ΔMW = -17.99 g/mol; lower clogP for CHF2 vs CF3 by approximately 0.5–0.7 log units (class-level estimate for aromatic CHF2/CF3 pairs) |
| Conditions | Matched molecular pair design principle; physicochemical property prediction |
Why This Matters
Procurement of the CHF2 version over the CF3 analogue supports medicinal chemistry programs that prioritize lower lipophilicity for improved downstream ADME profiles without sacrificing hydrogen-bond donor capability, consistent with modern lead optimization guidelines.
- [1] Yamazaki, Y. et al. (2020). Difluoromethyl group as a lipophilic hydrogen bond donor in drug design. Journal of Medicinal Chemistry, 63(17), pp. 9601-9614. DOI: 10.1021/acs.jmedchem.0c00762. (Class-level evidence for CHF2 vs CF3 lipophilicity differential.) View Source
